2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,5-dimethylphenyl group at position 3, a 4-oxo moiety, and a sulfanyl bridge at position 2 connected to an N-methyl-N-(3-methylphenyl)acetamide group. The methyl substituents on the phenyl rings likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-6-5-7-18(11-15)26(4)21(28)14-31-24-25-20-8-9-30-22(20)23(29)27(24)19-12-16(2)10-17(3)13-19/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWJMWFVSDMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of thienopyrimidine derivatives characterized by a unique thieno and pyrimidine structure. The molecular formula is , with a molecular weight of approximately 510.7 g/mol. Its structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The thienyl and pyrimidinyl moieties are believed to modulate the activity of key enzymes related to nucleotide synthesis and cell proliferation.
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in DNA synthesis pathways. This inhibition can lead to "thymineless death" in rapidly dividing cells, making it a potential candidate for anticancer therapies .
- Antitumor Activity : Research has indicated that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving similar compounds have demonstrated IC50 values in the micromolar range against tumor cells, suggesting potent antitumor properties .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound:
Case Studies
- Anticancer Screening : A study published by Walid Fayad et al. (2019) identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that compounds similar to the one showed promising results in inhibiting tumor growth .
- Structure-Activity Relationship (SAR) : Research on bicyclic substituted thieno[2,3-d]-pyrimidines revealed that modifications in the structure significantly enhanced their antimitotic activity while reducing toxicity compared to existing agents . This suggests that the compound's unique structural features may be optimized for better efficacy.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Physicochemical Properties
Table 2: Physical Property Comparisons
- The N-methyl and 3-methylphenyl groups may reduce metabolic oxidation compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
